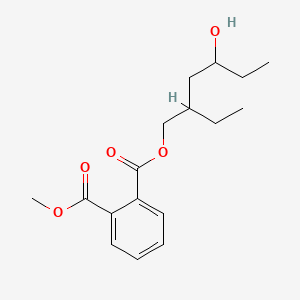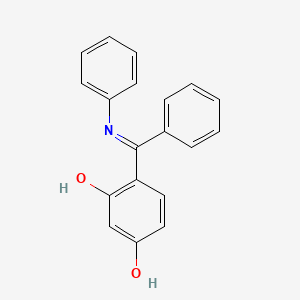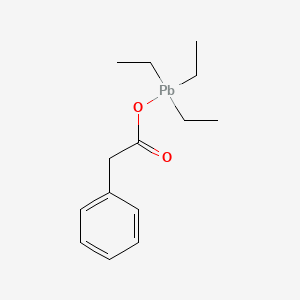
Plumbane, (phenylacetoxy)triethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plumbane, (phenylacetoxy)triethyl- is an organolead compound with the chemical formula C14H22O2Pb It is a derivative of plumbane, where the lead atom is bonded to three ethyl groups and one phenylacetoxy group
准备方法
The synthesis of Plumbane, (phenylacetoxy)triethyl- typically involves the reaction of lead(II) acetate with phenylacetic acid and triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation. The mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Plumbane, (phenylacetoxy)triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds. Reducing agents such as sodium borohydride are commonly used.
Substitution: The phenylacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield lead(IV) oxide, while reduction with sodium borohydride can regenerate the original lead(II) compound.
科学研究应用
Plumbane, (phenylacetoxy)triethyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds. Its unique structure allows for the study of lead-carbon and lead-oxygen bonding interactions.
Biology: Research into the biological effects of organolead compounds often involves this compound. It serves as a model for studying the toxicity and metabolic pathways of lead-containing substances.
Medicine: While not commonly used in medicine, its derivatives are studied for potential therapeutic applications, particularly in the development of lead-based drugs.
Industry: In industrial settings, it can be used in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Plumbane, (phenylacetoxy)triethyl- involves its interaction with various molecular targets. The lead atom can form strong bonds with sulfur and oxygen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzymes and interference with cellular processes.
At the molecular level, the compound can interact with thiol groups in proteins, leading to the formation of lead-thiol complexes. This interaction can inhibit the activity of enzymes that rely on thiol groups for their catalytic function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cellular damage.
相似化合物的比较
Plumbane, (phenylacetoxy)triethyl- can be compared with other organolead compounds such as tetraethyllead and lead tetraacetate.
Tetraethyllead: This compound was widely used as an anti-knock agent in gasoline. It has four ethyl groups bonded to the lead atom, making it more volatile and less stable than Plumbane, (phenylacetoxy)triethyl-.
Lead tetraacetate: This compound is used as an oxidizing agent in organic synthesis. It has four acetate groups bonded to the lead atom, making it more reactive and less selective in its reactions compared to Plumbane, (phenylacetoxy)triethyl-.
The uniqueness of Plumbane, (phenylacetoxy)triethyl- lies in its phenylacetoxy group, which imparts different chemical properties and reactivity compared to other organolead compounds. This makes it a valuable compound for specific research and industrial applications.
Conclusion
Plumbane, (phenylacetoxy)triethyl- is a versatile organolead compound with unique chemical properties and a range of applications in scientific research and industry
属性
CAS 编号 |
73928-21-9 |
|---|---|
分子式 |
C14H22O2Pb |
分子量 |
429 g/mol |
IUPAC 名称 |
triethylplumbyl 2-phenylacetate |
InChI |
InChI=1S/C8H8O2.3C2H5.Pb/c9-8(10)6-7-4-2-1-3-5-7;3*1-2;/h1-5H,6H2,(H,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
QIZVKDMARWCPJF-UHFFFAOYSA-M |
规范 SMILES |
CC[Pb](CC)(CC)OC(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


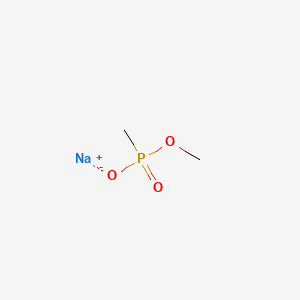
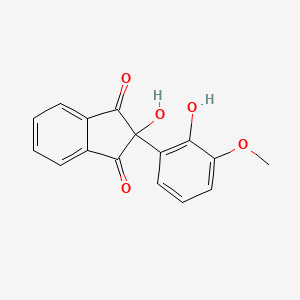
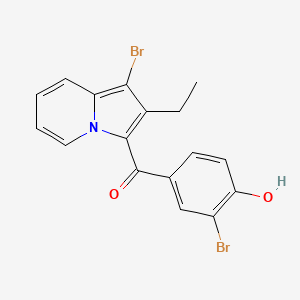
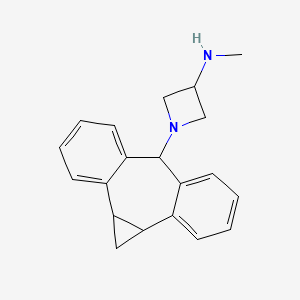
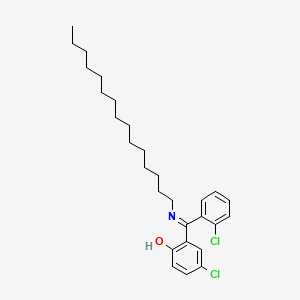

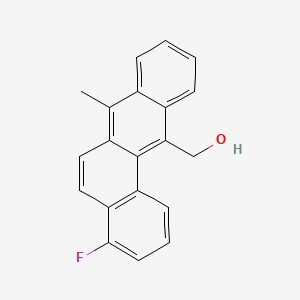


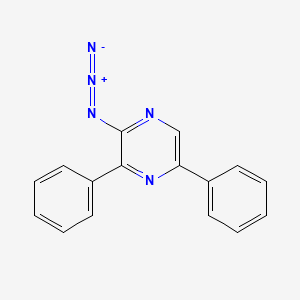
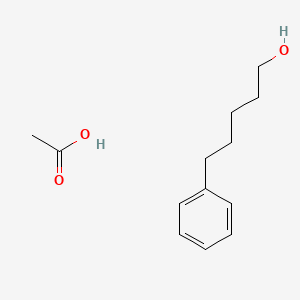
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
